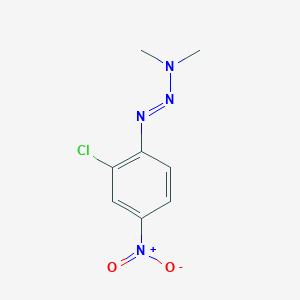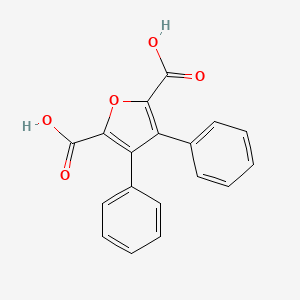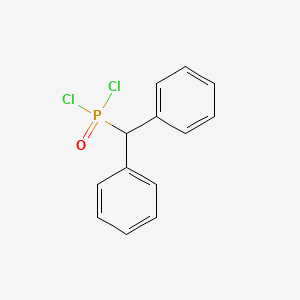
1-Butene, 3,4-dichloro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butene, 3,4-dichloro-3-methyl- is an organic compound with the molecular formula C5H8Cl2 It is a derivative of butene, where two chlorine atoms and one methyl group are substituted at the 3rd and 4th positions of the butene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butene, 3,4-dichloro-3-methyl- can be synthesized through various methods. One common approach involves the chlorination of 3-methyl-1-butene. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) and is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 1-Butene, 3,4-dichloro-3-methyl- may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-Butene, 3,4-dichloro-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Addition Reactions: The double bond in the butene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form different alkenes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Addition: Halogens (e.g., Br2) or hydrogen gas (H2) in the presence of a catalyst.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used.
Major Products
Substitution: Products include alcohols, amines, or other substituted derivatives.
Addition: Products include dihalides or hydrogenated alkenes.
Elimination: Products include different isomers of butene.
Aplicaciones Científicas De Investigación
1-Butene, 3,4-dichloro-3-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Butene, 3,4-dichloro-3-methyl- involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. The double bond in the butene chain also allows for addition reactions, which can modify the compound’s structure and properties.
Comparación Con Compuestos Similares
Similar Compounds
1-Butene, 3,4-dichloro-: Similar structure but without the methyl group.
3-Methyl-1-butene: Lacks the chlorine atoms.
1,2-Dichloro-3-butene: Chlorine atoms are positioned differently.
Uniqueness
1-Butene, 3,4-dichloro-3-methyl- is unique due to the specific arrangement of chlorine and methyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
53920-88-0 |
|---|---|
Fórmula molecular |
C5H8Cl2 |
Peso molecular |
139.02 g/mol |
Nombre IUPAC |
3,4-dichloro-3-methylbut-1-ene |
InChI |
InChI=1S/C5H8Cl2/c1-3-5(2,7)4-6/h3H,1,4H2,2H3 |
Clave InChI |
IUTKMMYIZHCEFS-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)(C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638223.png)

![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)


![3,3-Diphenyl-1-azabicyclo[3.1.0]hexane](/img/structure/B14638244.png)


![Methanesulfonamide, 1-[(4-methoxyphenyl)thio]-N,N-dimethyl-](/img/structure/B14638256.png)
![3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]-](/img/structure/B14638263.png)

